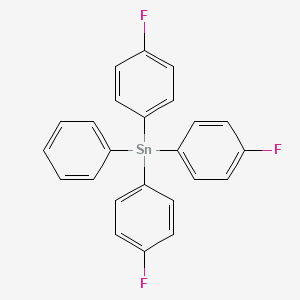
Tris(4-fluorophenyl)(phenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-fluorophenyl)(phenyl)stannane: is an organotin compound characterized by the presence of three 4-fluorophenyl groups and one phenyl group attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)(phenyl)stannane typically involves the reaction of phenylstannane with 4-fluorophenyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenylstannane reacts with 4-fluorophenyl iodide in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Tris(4-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The phenyl and 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of stannic derivatives with higher oxidation states.
Reduction: Formation of stannous derivatives with lower oxidation states.
Substitution: Formation of new organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: Tris(4-fluorophenyl)(phenyl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a reagent in cross-coupling reactions and as a catalyst in various organic transformations .
Biology and Medicine: In biological research, organotin compounds like this compound are studied for their potential antimicrobial and anticancer properties. They are also investigated for their role in enzyme inhibition and as potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics. Its unique properties make it valuable in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Tris(4-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its ability to form stable complexes with various ligands contributes to its biological and chemical effects .
Comparison with Similar Compounds
- Tris(4-methoxyphenyl)stannane
- Tris(4-chlorophenyl)stannane
- Tris(4-bromophenyl)stannane
Comparison: Tris(4-fluorophenyl)(phenyl)stannane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs with methoxy, chloro, or bromo substituents, the fluorinated compound exhibits higher stability and reactivity in certain chemical reactions. The electron-withdrawing nature of fluorine enhances the compound’s ability to participate in various transformations, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
62942-36-3 |
|---|---|
Molecular Formula |
C24H17F3Sn |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
tris(4-fluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*2-5H;1-5H; |
InChI Key |
SAJQDUPKIRUGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















